molecular formula C12H17NO4S B1434947 Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate CAS No. 1858255-01-2

Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate

Cat. No.: B1434947
CAS No.: 1858255-01-2
M. Wt: 271.33 g/mol
InChI Key: WEZZCHGFWLPRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate is an organic compound with the molecular formula C₁₂H₁₇NO₄S. It is a derivative of butanoic acid, featuring a methylsulfonyl group and a phenylamino group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclooxygenase (COX) enzymes, particularly COX-2. The compound acts as a selective inhibitor of COX-2, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound has been shown to interact with nitric oxide synthase (NOS), modulating the production of nitric oxide, a critical signaling molecule in various physiological processes .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In immune cells, such as macrophages and neutrophils, the compound reduces the production of inflammatory cytokines and chemokines, thereby modulating the immune response . In endothelial cells, this compound enhances the production of nitric oxide, leading to vasodilation and improved blood flow . The compound also influences cell signaling pathways, such as the NF-κB pathway, and affects gene expression related to inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound interacts with NOS, modulating its activity and influencing the production of nitric oxide . These interactions result in the compound’s anti-inflammatory and vasodilatory effects. Furthermore, the compound affects gene expression by modulating transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . In in vitro studies, the compound’s anti-inflammatory effects are typically observed within hours of treatment, with sustained effects over several days . In in vivo studies, the compound’s effects on cellular function and inflammation have been observed to persist for several weeks, depending on the dosage and administration route .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and vasodilatory effects without significant adverse effects . At higher doses, the compound may cause toxicity, including hepatotoxicity and gastrointestinal irritation . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . Long-term studies in animal models have shown that chronic administration of high doses can lead to adverse effects on liver and kidney function .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the parent compound’s biological activity or be further metabolized to inactive forms. The compound also interacts with cofactors such as NADPH and FAD, which are essential for its metabolic conversion . The effects of this compound on metabolic flux and metabolite levels have been observed in both in vitro and in vivo studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, this compound binds to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localizations are essential for the compound’s biological activity, as they enable precise interactions with target biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate typically involves the reaction of 4-aminobutanoic acid with methylsulfonyl chloride and phenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenylamino derivatives.

Scientific Research Applications

Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory and antimicrobial agents.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the phenylamino group can engage in π-π interactions with aromatic residues in proteins, further influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(methylsulfonyl)(phenyl)amino]acetate
  • Methyl 4-[(methylsulfonyl)(phenyl)amino]propanoate
  • Methyl 4-[(methylsulfonyl)(phenyl)amino]pentanoate

Uniqueness

Methyl 4-[(methylsulfonyl)(phenyl)amino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl and a phenylamino group allows for versatile applications in various research and industrial contexts.

Properties

IUPAC Name

methyl 4-(N-methylsulfonylanilino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-17-12(14)9-6-10-13(18(2,15)16)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZZCHGFWLPRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN(C1=CC=CC=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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